7-Propoxyquinolin-3-amine
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Overview
Description
7-Propoxyquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a propoxy group at the 7th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propoxyquinolin-3-amine can be achieved through various methods. One common approach involves the reaction of 7-hydroxyquinoline with propyl bromide in the presence of a base to form 7-propoxyquinoline. This intermediate is then subjected to nitration followed by reduction to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7-Propoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various quinoline derivatives with enhanced biological activities.
Scientific Research Applications
7-Propoxyquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Propoxyquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial properties.
Comparison with Similar Compounds
- 7-Hydroxyquinolin-3-amine
- 7-Methoxyquinolin-3-amine
- 7-Ethoxyquinolin-3-amine
Comparison: Compared to its analogs, 7-Propoxyquinolin-3-amine exhibits unique properties due to the presence of the propoxy group. This modification can enhance its lipophilicity, potentially improving its ability to cross cell membranes and increasing its biological activity. Additionally, the propoxy group may influence the compound’s binding affinity to molecular targets, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-propoxyquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-5-15-11-4-3-9-6-10(13)8-14-12(9)7-11/h3-4,6-8H,2,5,13H2,1H3 |
InChI Key |
ZUTZWNZPOLENOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=NC=C(C=C2C=C1)N |
Origin of Product |
United States |
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